molecular formula C19H14N2O2S B2797359 N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 899988-66-0

N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2797359
CAS No.: 899988-66-0
M. Wt: 334.39
InChI Key: YIYGNFYFZIARLF-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a benzothiazole ring and a naphthamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-23-17-9-13-5-3-2-4-12(13)8-15(17)19(22)21-14-6-7-16-18(10-14)24-11-20-16/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYGNFYFZIARLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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